molecular formula C10H8ClNO3S B14713372 (7-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid CAS No. 14517-19-2

(7-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Cat. No.: B14713372
CAS No.: 14517-19-2
M. Wt: 257.69 g/mol
InChI Key: IPTZKINDGNEETQ-UHFFFAOYSA-N
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Description

(7-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a chemical compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with chloroacetic acid in the presence of a base, followed by cyclization to form the benzothiazine ring. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

(7-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (7-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is unique due to its specific structural features, such as the chloro and acetic acid groups, which confer distinct chemical reactivity and biological activity. Its benzothiazine core also differentiates it from other similar compounds, providing unique interactions with biological targets.

Properties

CAS No.

14517-19-2

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

2-(7-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid

InChI

InChI=1S/C10H8ClNO3S/c11-5-1-2-6-7(3-5)16-8(4-9(13)14)10(15)12-6/h1-3,8H,4H2,(H,12,15)(H,13,14)

InChI Key

IPTZKINDGNEETQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(C(=O)N2)CC(=O)O

Origin of Product

United States

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